3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCVOGCVOPPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
The quinoline backbone of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline is often constructed via cyclization reactions. A prominent method involves using polyphosphoric acid (PPA) as both solvent and catalyst. For example, 2-fluoroaniline and ethyl 2-methylacetoacetate undergo cyclization in PPA at 150°C to yield 8-fluoro-2,3-dimethylquinolin-4-ol, a structurally analogous intermediate. This one-step protocol achieves an 89.2% yield, highlighting PPA’s efficiency in dehydrating and cyclizing precursors into quinolines. Adjusting the substituents on the aniline and β-keto ester precursors allows incorporation of trifluoromethyl groups at the 4-position.
Stereoselective Cyclization with Methanesulfonic Acid and Phosphorus Pentoxide
A patent detailing tetrahydroquinoline derivatives describes a cyclization method applicable to trifluoromethylquinolines. (R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid undergoes cyclization in methanesulfonic acid and phosphorus pentoxide at 65–75°C. This dual-acid system facilitates stereoselective ring closure, critical for maintaining optical purity. The reaction proceeds via intramolecular nucleophilic attack, forming the quinoline ring while retaining the trifluoromethyl group. Post-cyclization, the mixture is neutralized with sodium hydroxide and extracted with ethyl acetate, achieving crude yields suitable for further functionalization.
Friedel-Crafts Acylation for Trifluoroacetyl Group Introduction
Acylation of Preformed Quinolines
The trifluoroacetyl group at the 3-position is introduced via Friedel-Crafts acylation. A reported method reacts 4-(trifluoromethyl)quinoline with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids such as AlCl₃. The reaction proceeds at 0–25°C in dichloromethane, with the Lewis acid activating TFAA for electrophilic attack on the quinoline’s electron-rich C3 position. This method, however, requires meticulous control of stoichiometry to avoid over-acylation.
Direct Synthesis via Trifluoroacetyl-Containing Precursors
An alternative approach utilizes precursors bearing pre-installed trifluoroacetyl groups. For instance, 2-trifluoroacetyl-1-methoxycycloalkenes react with substituted anilines in acetonitrile under reflux, followed by PPA-mediated cyclization to yield trifluoromethylquinolines. This two-step process avoids handling hazardous acylating agents and achieves moderate yields (15–30%).
Catalytic Methods for Enhanced Efficiency
Zinc-Catalyzed Cycloaddition
A novel zinc iodide (ZnI₂)/2,2'-bipyridyl (bpy) catalytic system enables the synthesis of 3-trifluoromethyl-4-trifluoroacetyl pyrazoles, a methodology adaptable to quinolines. Sydnones and hexafluoropentane-2,4-dione undergo [3+2] cycloaddition in tetrahydrofuran (THF) at 60°C, forming the trifluoroacetyl moiety with 72–85% yields. While this study focuses on pyrazoles, the protocol’s success suggests potential applicability to quinoline systems by modifying the diene component.
Palladium-Catalyzed Reduction and Functionalization
The patent EP2154132A1 describes palladium-catalyzed hydrogenation for reducing intermediates en route to tetrahydroquinolines. Although designed for saturated analogs, this method could reduce nitro or ketone groups in this compound precursors. Using palladium on carbon (Pd/C) under 5–25 atm hydrogen at 25–50°C, reductions proceed with high chemoselectivity, preserving the trifluoromethyl and trifluoroacetyl groups.
Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| PPA Cyclization | PPA, 150°C | 89.2% | One-step, high yield | Requires high temperatures |
| Dual-Acid Cyclization | MeSO₃H, P₂O₅, 65–75°C | N/A | Stereoselective | Complex workup |
| Friedel-Crafts Acylation | TFAA, AlCl₃, 0–25°C | 40–60% | Direct acylation | Over-acylation risk |
| ZnI₂/bpy Catalysis | ZnI₂, bpy, THF, 60°C | 72–85% | Mild conditions, scalable | Limited to specific substrates |
| Pd-Catalyzed Hydrogenation | Pd/C, H₂ (5–25 atm), 25–50°C | 80–90% | High chemoselectivity | Requires high-pressure equipment |
Mechanistic Insights and Optimization Strategies
Enhancing Trifluoroacetyl Stability
The trifluoroacetyl group is prone to hydrolysis under basic conditions. Patent EP2154132A1 recommends maintaining pH 7.0–8.0 during workup to preserve this moiety. Anhydrous solvents (e.g., THF, ethyl acetate) and inert atmospheres further prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
The applications of "3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline" are not explicitly detailed within the provided search results; however, the search results do highlight trifluoroacetyl-substituted quinolones and trifluoromethyl-containing heterocyclics as compounds with significant applications, particularly in medicinal chemistry and drug design .
Quinolones and their Applications
Quinolones, particularly those substituted with trifluoroacetyl groups, have demonstrated antimicrobial activity against a range of bacteria, including antibiotic-resistant strains of E. coli, A. baumannii, and S. aureus . In one study, trifluoroacetyl-substituted quinolones 2, 3, and 7 exhibited significant antibacterial activity, with compounds 2, 3, 5, and 7 showing the largest inhibition zones against E. coli ATCC 25922 and E. coli isolates . A. baumannii isolate 725 was also found to be highly sensitive to these compounds .
Trifluoromethyl-containing Heterocyclics and their Applications
Trifluoromethyl-containing heterocyclic compounds have applications in medicinal and agricultural scientific fields . These compounds have shown interesting biological activities and are present in many naturally occurring products . They exhibit important pharmacological properties, such as tuberculostatic and antiproliferative activities .
Other Applications
Dibenzo[b,h][1,6]naphthyridines, synthesized using trifluoromethanesulfonic acid-catalyzed cyclization, have potential applications as antibacterials, fungicides, neoplasm inhibitors, amebicides, and in the treatment of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the reactivity and biological activity of quinoline derivatives.
4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0)
- Substituents : Chloro (-Cl) at position 4, trifluoromethyl (-CF₃) at position 3.
- Comparison: Unlike the main compound, this derivative lacks a trifluoroacetyl group. The chloro group is less electron-withdrawing than trifluoroacetyl, reducing electrophilicity at position 3. This structural difference may decrease reactivity in nucleophilic attacks compared to 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline .
4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6)
- Substituents : Chloro at position 4, trifluoromethyl at position 4.
- Comparison: The trifluoromethyl group at position 6 creates a different electronic environment. This positional isomerism could alter π-π stacking interactions in crystal structures, as observed in chalcone-quinoline hybrids (e.g., ), where substituent placement affects intermolecular interactions .
Functional Group Comparisons
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Derivatives
- Substituents : Hydroxy (-OH) at position 4, trifluoromethyl at position 6, and ester (-COOR) at position 3.
- However, the ester group is less electrophilic than trifluoroacetyl, reducing reactivity in acyl transfer reactions .
8-Nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (Compound 278 in )
- Substituents: Nitro (-NO₂) at position 8, trifluoromethylphenoxy at position 4.
- Comparison: The nitro group is a stronger electron-withdrawing group than trifluoroacetyl, leading to higher electrophilicity. This compound exhibits anti-inflammatory activity, while analogs with amino groups (e.g., compound 33) are inactive, highlighting the importance of electron-withdrawing groups in bioactivity .
Physicochemical Properties
| Property | This compound | 4-Chloro-6-(trifluoromethyl)quinoline | 8-Nitro-5-[3-(trifluoromethyl)phenoxy]quinolone |
|---|---|---|---|
| Molecular Weight | ~315.1 g/mol | 235.6 g/mol | ~368.3 g/mol |
| LogP (Lipophilicity) | High (CF₃ and COCF₃ groups) | Moderate (Cl and CF₃) | High (NO₂ and CF₃) |
| Melting Point | Not reported | Not reported | 453–455 K (compound in ) |
Biological Activity
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its antimalarial, anticancer, and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the introduction of trifluoroacetyl and trifluoromethyl groups into the quinoline structure. Various methods have been developed for this purpose, including nucleophilic substitution reactions and the use of trifluoromethylating agents.
Antimalarial Activity
Research indicates that compounds containing trifluoroacetyl and trifluoromethyl groups exhibit significant antimalarial activity against Plasmodium falciparum. A study reported that derivatives of quinoline with these functional groups showed IC50 values ranging from 1.43 µM to 5.15 µM against chloroquine-sensitive strains. Specifically, the compound with a 3-trifluoroacetyl group demonstrated moderate activity with an IC50 of 2.52 µM .
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 3a | 1.43 | 0.13 |
| 4a | 2.52 | 0.23 |
| 4f | 5.15 | 0.47 |
| 4g | 3.39 | 0.31 |
The increased activity is attributed to the electron-withdrawing effects of the trifluoromethyl group, enhancing lipophilicity and metabolic stability .
Anticancer Activity
In addition to antimalarial properties, quinoline derivatives have been evaluated for anticancer activity. A study utilizing a zebrafish embryo model found that certain trifluoromethyl alcohol derivatives exhibited potent growth inhibition, suggesting potential applications in cancer therapeutics . The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties against various pathogens. The structural modifications imparted by these groups appear to influence the binding affinity to bacterial targets .
Case Studies
Several case studies highlight the biological efficacy of trifluoroacetyl- and trifluoromethyl-substituted quinolines:
- Antimalarial Evaluation : In vitro studies demonstrated that specific derivatives exhibited submicromolar potency against chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as novel antimalarial agents .
- Zebrafish Model for Anticancer Activity : Compounds were screened in zebrafish embryos, revealing significant toxicity correlated with increased apoptotic markers, which underscores their potential as anticancer drugs .
- Mechanistic Insights : Investigations into the interaction of these compounds with hematin revealed insights into their mechanisms of action, suggesting that they inhibit crystallization processes critical for malaria parasite survival .
Q & A
Q. What are the common synthetic routes for 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of quinoline precursors. Key routes include:
- Gold-catalyzed cyclization : Trifluoromethylated propargyl-amines undergo Au(I)-catalyzed cyclization to yield 2-trifluoromethyl quinolines, with yields ranging from 60–85% depending on solvent (e.g., DCM vs. toluene) and catalyst loading .
- Multi-step functionalization : Starting from 4-methoxyaniline, sequential nitration, chlorination, and coupling reactions introduce trifluoromethyl/acetyl groups. For example, nitration at C3 requires precise temperature control (0–5°C) to avoid over-nitration .
- Fluorination protocols : Reactions with perfluoroalkenes or electrophilic fluorine sources (e.g., Selectfluor) can introduce trifluoromethyl groups, but require anhydrous conditions to prevent hydrolysis .
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) may degrade trifluoromethyl groups.
- Catalyst choice : Au(I) catalysts improve regioselectivity for the 4-position .
- Purification : HPLC with C18 columns and acetonitrile/water gradients resolves closely related byproducts (e.g., mono- vs. di-trifluoromethyl derivatives) .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR :
- Mass Spectrometry (ESI-MS) :
- X-ray Crystallography :
Q. Common Pitfalls :
- Signal splitting in 19F NMR due to residual protons; use deuterated solvents and long relaxation delays .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Methodological Answer:
- Positional Isomerism :
- Replacing the trifluoroacetyl group at C3 with a sulfonamide (e.g., 4-(trifluoromethyl)phenylsulfonyl) enhances antiproliferative activity against cancer cells (e.g., IC50 reduction from 12 μM to 3.5 μM in A549 cells) .
- Introducing electron-withdrawing groups (e.g., nitro at C8) improves metabolic stability but may reduce solubility .
- Fluorine Scanning :
Q. Experimental Validation :
Q. How do computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- QSAR Studies :
- MD Simulations :
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Validation :
- Data Normalization :
- Meta-Analysis :
Q. What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS :
- 19F NMR :
- Elemental Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
